3,6,7,12-Tetrahydroxy-cholanic acid

Hepatology Bile acid transport Cholestasis

3,6,7,12-Tetrahydroxy-cholanic acid (THBA) is the only tetrahydroxylated bile acid standard with four hydroxyl groups at positions 3,6,7,12, conferring extreme hydrophilicity and minimal cytotoxicity versus conventional di-/tri-hydroxylated bile acids. It is irreplaceable for dissecting Mrp2-dependent bile flow mechanisms in BSEP deficiency models, profiling FXR/TGR5 signaling, and serving as a neonatal metabolomics reference standard. Do not substitute with generic bile acids; their differing hydroxylation patterns yield non-equivalent transporter kinetics and receptor activation.

Molecular Formula C24H40O6
Molecular Weight 424.6 g/mol
Cat. No. B1254899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,7,12-Tetrahydroxy-cholanic acid
Synonyms3 alpha, 6 beta, 7 beta, 12 alpha-tetrahydroxy-5 alpha-cholanoic acid
3,6,7,12-tetrahydroxycholanoic acid
3,6,7,12-THCA
Molecular FormulaC24H40O6
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
InChIInChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)
InChIKeyCOCMFMBNEAMQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,7,12-Tetrahydroxy-cholanic Acid: A Unique Tetrahydroxylated Bile Acid for Specialized Research and Procurement


3,6,7,12-Tetrahydroxy-cholanic acid (also known as 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid or THBA) is a highly hydroxylated bile acid derivative characterized by four hydroxyl groups at positions 3, 6, 7, and 12 on the cholane steroid backbone [1]. It belongs to the class of tetrahydroxylated bile acids (THBAs), which are endogenously produced as adaptive metabolites under cholestatic stress and are recognized for their extreme hydrophilicity and low cytotoxicity relative to conventional di- and tri-hydroxylated bile acids [2]. This compound serves as a critical research tool for investigating bile acid transport mechanisms, nuclear receptor signaling (FXR, TGR5), and hepatoprotective pathways.

Why 3,6,7,12-Tetrahydroxy-cholanic Acid Cannot Be Substituted by Common Bile Acids in Critical Research Applications


Conventional bile acids such as cholic acid (CA), ursodeoxycholic acid (UDCA), and chenodeoxycholic acid (CDCA) possess only two or three hydroxyl groups, resulting in significantly different physicochemical and biological properties [1]. The additional hydroxyl group at the 6-position in 3,6,7,12-Tetrahydroxy-cholanic acid dramatically increases hydrophilicity, alters micelle-forming behavior, and modifies interactions with key bile acid transporters (e.g., BSEP, MRP2) and nuclear receptors (FXR, TGR5) [2]. This structural divergence means that substituting a generic di- or tri-hydroxylated bile acid in experiments designed to study cholestatic adaptation, transporter redundancy, or low-toxicity signaling will yield non-equivalent and potentially misleading results.

3,6,7,12-Tetrahydroxy-cholanic Acid: Head-to-Head Comparative Performance Data


Hepatobiliary Transporter Affinity: 3,6,7,12-Tetrahydroxy-cholanic Acid vs. Taurocholate

The tetrahydroxy bile acid derivative 6α-OH-taurocholic acid (6α-OH-TC) exhibits a 2.5-fold higher affinity for the canalicular transporter Mrp2 compared to the primary transporter P-glycoprotein [1]. In contrast, the common trihydroxy bile acid taurocholate relies predominantly on the Bile Salt Export Pump (BSEP) for biliary excretion. This differential transporter utilization explains why tetrahydroxy bile acids can maintain bile flow even in the absence of functional BSEP, a critical distinction for studies of cholestatic liver disease.

Hepatology Bile acid transport Cholestasis

Bile Flow Stimulation: Tetrahydroxy Bile Acid vs. Wild-Type Control

Infusion of the tetrahydroxy bile acid 6α-OH-taurocholic acid (6α-OH-TC) in wild-type mice resulted in a 2.5-fold increase in bile flow compared to baseline [1]. This choleretic effect was absent in Mrp2(-/-) knockout mice, confirming that the observed increase in bile flow is specifically mediated by Mrp2-dependent transport of the tetrahydroxy species.

Choleresis Bile acid physiology Hepatoprotection

Endogenous Abundance in Neonates: 3,6,7,12-Tetrahydroxy-cholanic Acid vs. Cholic Acid

In healthy human newborns, non-sulfated tetrahydroxylated bile acids, including 3,6,7,12-tetrahydroxycholanoic acid, were found to be present in urine at concentrations almost equal to that of cholic acid, the predominant primary bile acid [1]. This high relative abundance underscores the physiological relevance of tetrahydroxylated species during early life and highlights a distinct metabolic profile compared to adults, where di- and tri-hydroxy bile acids dominate.

Neonatal metabolism Bile acid profiling Biomarker discovery

Hepatoprotective Efficacy: Tetrahydroxy Bile Acids vs. Standard Bile Acids in Cholestatic Models

Tetrahydroxylated bile acids (THBAs) as a class are consistently described as more hydrophilic and significantly less cytotoxic than typical di- and tri-hydroxylated bile acids [1]. Specifically, THBAs have been shown to suppress bile acid-induced liver damage in Mdr2-deficient mice, a model where the absence of biliary phospholipids exposes the biliary tract to unbound, cytotoxic bile acids [2]. In contrast, standard di- and tri-hydroxy bile acids exacerbate liver injury in this setting due to their higher cytotoxicity.

Cholestasis Hepatoprotection Bile acid toxicity

Optimal Research and Procurement Applications for 3,6,7,12-Tetrahydroxy-cholanic Acid


Investigating BSEP-Independent Bile Flow and Cholestatic Adaptation

This compound is ideally suited for studies examining bile flow regulation and hepatobiliary transport in the context of Bile Salt Export Pump (BSEP) deficiency or dysfunction. As demonstrated, its conjugated form (6α-OH-TC) robustly increases bile flow via Mrp2-dependent mechanisms [1], providing a critical tool for dissecting alternative excretory pathways that compensate for BSEP impairment, a key feature of certain cholestatic conditions.

Developing Low-Toxicity Bile Acid Analogs for Therapeutic Research

Given its classification as a hydrophilic, low-cytotoxicity tetrahydroxy bile acid, 3,6,7,12-Tetrahydroxy-cholanic acid serves as an essential reference standard and scaffold for medicinal chemistry programs aimed at designing novel hepatoprotective agents or safe bile acid mimetics [1]. Its ability to mitigate bile acid-induced liver damage in preclinical models [2] makes it a valuable comparator in drug discovery efforts targeting cholestatic liver diseases.

Neonatal and Developmental Bile Acid Metabolism Studies

The compound's prominent presence in neonatal urine—at levels comparable to the primary bile acid cholic acid [1]—positions it as a crucial analytical standard for studies focused on developmental shifts in bile acid synthesis, conjugation, and excretion. Researchers involved in metabolomics, biomarker discovery for pediatric cholestasis, or investigating the ontogeny of detoxification pathways will require this specific isomer for accurate identification and quantification.

Mapping Substrate Specificity of Canalicular Transporters (MRP2, MDR1)

The detailed kinetic parameters for 6α-OH-taurocholic acid transport by mouse and human MRP2 and P-glycoprotein [1] establish this compound as a well-characterized substrate for these transporters. It is therefore an invaluable tool for in vitro and in vivo studies aimed at profiling transporter function, assessing drug-transporter interactions, or validating transporter knockout models without relying on more cytotoxic, conventional bile acids.

Technical Documentation Hub

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